molecular formula C9H13N3O3S B14822345 N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide

N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide

Cat. No.: B14822345
M. Wt: 243.29 g/mol
InChI Key: XQZUDSZGAIMFRZ-UHFFFAOYSA-N
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Description

N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H13N3O3S and a molecular weight of 243.286 g/mol This compound is known for its unique structural features, which include a pyridine ring substituted with an amino group, a cyclopropoxy group, and a methanesulfonamide group

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

N-(3-amino-4-cyclopropyloxypyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H13N3O3S/c1-16(13,14)12-9-8(10)7(4-5-11-9)15-6-2-3-6/h4-6H,2-3,10H2,1H3,(H,11,12)

InChI Key

XQZUDSZGAIMFRZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=CC(=C1N)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Amino-4-cyclopropoxypyridin-2-YL)methanesulfonamide is unique due to its combination of structural features, including the amino group, cyclopropoxy group, and methanesulfonamide group.

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